molecular formula C33H60N4 B12559348 5,5'-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) CAS No. 142715-08-0

5,5'-Methylenebis(4-ethyl-2-undecyl-1H-imidazole)

Cat. No.: B12559348
CAS No.: 142715-08-0
M. Wt: 512.9 g/mol
InChI Key: HFIGMRMJLIHODT-UHFFFAOYSA-N
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Description

5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features two imidazole rings connected by a methylene bridge, with ethyl and undecyl substituents enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to be effective for similar imidazole derivatives . This method utilizes fatty acids from vegetable oil sources, such as coconut and sunflower oil, under controlled conditions to yield the desired product.

Chemical Reactions Analysis

Types of Reactions

5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The imidazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, ammonium acetate for condensation reactions, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can produce a variety of substituted imidazoles.

Scientific Research Applications

5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) involves its interaction with molecular targets such as enzymes and receptors. The imidazole rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound’s antimicrobial and cytotoxic effects are attributed to its ability to disrupt cellular processes and inhibit enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Methylenebis(4-ethyl-2-undecyl-1H-imidazole) is unique due to its dual imidazole rings connected by a methylene bridge, which enhances its stability and reactivity. The presence of ethyl and undecyl groups further distinguishes it from other imidazole derivatives, providing unique chemical and biological properties.

Properties

CAS No.

142715-08-0

Molecular Formula

C33H60N4

Molecular Weight

512.9 g/mol

IUPAC Name

4-ethyl-5-[(4-ethyl-2-undecyl-1H-imidazol-5-yl)methyl]-2-undecyl-1H-imidazole

InChI

InChI=1S/C33H60N4/c1-5-9-11-13-15-17-19-21-23-25-32-34-28(7-3)30(36-32)27-31-29(8-4)35-33(37-31)26-24-22-20-18-16-14-12-10-6-2/h5-27H2,1-4H3,(H,34,36)(H,35,37)

InChI Key

HFIGMRMJLIHODT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NC(=C(N1)CC2=C(N=C(N2)CCCCCCCCCCC)CC)CC

Origin of Product

United States

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